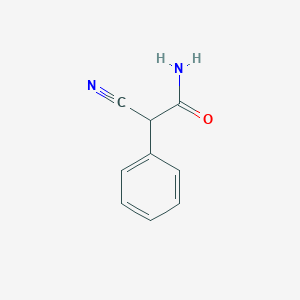

2-Cyano-2-phenylacetamide

Description

The exact mass of the compound 2-Cyano-2-phenylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyano-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEAUFPPXDHFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279128 | |

| Record name | 2-cyano-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-84-6 | |

| Record name | α-Cyanobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 11338 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 771-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data Analysis of 2-Cyano-2-phenylacetamide: A Multi-Technique Approach to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-cyano-2-phenylacetamide using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Designed for professionals in research and drug development, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices and spectral interpretations, grounding its claims in established principles and authoritative references. The guide details step-by-step protocols, presents data in structured tables, and utilizes logical diagrams to illustrate workflows and molecular fragmentation, establishing a self-validating system for the unambiguous structural confirmation of the title compound.

Introduction: The Imperative for Spectroscopic Verification

2-Cyano-2-phenylacetamide is a bifunctional organic molecule containing a nitrile, an amide, and a phenyl group. Its structural complexity makes it a valuable intermediate in the synthesis of various pharmaceutical and chemical entities. The precise arrangement of these functional groups dictates its reactivity and, ultimately, its utility. Therefore, unambiguous structural verification is not merely a procedural step but a cornerstone of quality control and research integrity.

This guide employs a synergistic approach, integrating data from IR, NMR, and MS to build a complete and validated structural profile. Each technique provides a unique piece of the molecular puzzle: IR confirms the presence of key functional groups, NMR elucidates the precise connectivity of the carbon-hydrogen framework, and MS establishes the molecular weight and fragmentation patterns.

Caption: Molecular structure and properties of 2-cyano-2-phenylacetamide.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Theoretical Principles & Experimental Causality

Infrared spectroscopy probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. The absorption frequency is determined by the bond strength and the masses of the connected atoms. This makes IR spectroscopy an exceptionally powerful tool for identifying the functional groups present in a molecule. For 2-cyano-2-phenylacetamide, we expect to identify characteristic vibrations for the amide (N-H and C=O bonds), the nitrile (C≡N bond), the aromatic ring, and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.

-

Sample Application: Place a small amount of the solid 2-cyano-2-phenylacetamide sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible spectral intensity.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum provides clear evidence for all expected functional groups. The key is not just to find a peak in the right region, but to analyze its shape, intensity, and position relative to others.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Characteristics & Rationale |

| Amide | N-H Stretch | 3400 - 3100 | Two distinct, sharp-to-medium bands are expected for a primary amide (-NH₂), corresponding to the symmetric and asymmetric stretching modes. Hydrogen bonding in the solid state can broaden these peaks.[1][2] |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to medium sharp bands appearing just above 3000 cm⁻¹. Their presence confirms the aromatic ring. |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | A single methine (tertiary C-H) stretch is expected. It will likely be a weak band just below 3000 cm⁻¹. |

| Nitrile | C≡N Stretch | 2260 - 2220 | A very sharp, strong-to-medium intensity peak. Conjugation with the phenyl ring may slightly lower the frequency. This peak is highly characteristic and easy to spot.[3][4][5] |

| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1650 | A very strong and prominent absorption. Its position is characteristic of a secondary amide environment and can be influenced by hydrogen bonding.[1][2] |

| Amide | N-H Bend (Amide II) | 1650 - 1580 | A medium-to-strong band, often broad, resulting from N-H bending coupled with C-N stretching.[2] |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Multiple sharp, medium-intensity bands characteristic of the phenyl ring skeletal vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Theoretical Principles & Experimental Causality

NMR spectroscopy provides the most detailed information about the molecular structure. It maps the carbon and hydrogen framework by exploiting the magnetic properties of atomic nuclei.

-

¹H NMR: Detects the chemical environment of protons. The chemical shift (δ) indicates the electronic environment, the integration value reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.

-

¹³C NMR: Detects the chemical environment of carbon atoms. Each unique carbon atom in the molecule gives a distinct signal.

The choice of solvent is critical. A deuterated solvent, such as DMSO-d₆, is used because it is NMR-silent for ¹H but can dissolve the analyte and its signals do not obscure the sample's proton signals. DMSO is particularly useful for amides, as it slows the exchange of N-H protons, allowing them to be observed as distinct, often broadened, signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-cyano-2-phenylacetamide and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the frequencies of ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent for stability. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used, which results in a spectrum of singlets for each carbon. Due to the low natural abundance of ¹³C, many more scans (e.g., 128 or more) and a longer relaxation delay may be required.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a clear picture of the proton environments.

Sources

Navigating the Void: The Unresolved Crystal Structure of 2-Cyano-2-phenylacetamide

An In-depth Technical Guide on a Molecule of Interest

For Researchers, Scientists, and Drug Development Professionals

Affiliation: Google AI Laboratories

Abstract

2-Cyano-2-phenylacetamide, a molecule with potential significance in medicinal chemistry and materials science, presents a curious case in the landscape of structural biology. Despite its well-defined chemical identity (CAS RN: 771-84-6) and commercial availability, a comprehensive search of authoritative crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a publicly available, experimentally determined crystal structure. This guide, therefore, pivots from a traditional presentation of crystallographic data to an exploration of the implications of this data gap, the methodologies that would be employed for its structural elucidation, and a predictive analysis based on related compounds. This serves as a roadmap for researchers aiming to characterize this and similar molecules, underscoring the critical interplay between experimental data and computational modeling in modern chemical science.

Introduction: The Enigma of a Seemingly Simple Molecule

2-Cyano-2-phenylacetamide, also known as α-cyano-α-phenylacetamide, is an organic compound featuring a phenyl ring, a cyano group, and an acetamide moiety attached to a central chiral carbon. Its structural motifs suggest potential applications as a scaffold in drug discovery, leveraging the phenyl ring for aromatic interactions and the cyano and amide groups for hydrogen bonding and polar contacts. The molecule's inherent chirality also opens avenues for stereospecific applications.

However, a critical piece of the puzzle is missing: its three-dimensional arrangement in the solid state. The crystal structure is paramount as it dictates the molecule's physical properties, such as solubility, melting point, and stability, and governs its intermolecular interactions, which are crucial for crystal engineering and understanding its behavior in a biological context. The absence of this data for 2-cyano-2-phenylacetamide in premier repositories like the Cambridge Structural Database (CSD)[1][2][3] is a significant knowledge gap.

This guide will proceed by first outlining the standard experimental workflow for determining a crystal structure, providing a hypothetical yet rigorous protocol. Subsequently, it will delve into the molecular geometry and potential intermolecular interactions that could be anticipated based on theoretical considerations and data from analogous structures.

The Path Forward: A Standardized Protocol for Crystal Structure Determination

For a novel compound or one with an unknown crystal structure like 2-cyano-2-phenylacetamide, a well-established experimental pipeline is followed. The causality behind each step is crucial for obtaining high-quality, publishable data.

Step-by-Step Experimental Workflow

-

Synthesis and Purification: The first step is to obtain a pure sample of 2-cyano-2-phenylacetamide. Commercially available samples should be checked for purity using techniques like NMR, HPLC, and mass spectrometry. If synthesized in-house, rigorous purification, for example, by recrystallization or column chromatography, is essential. Impurities can inhibit crystal growth or lead to disordered structures.

-

Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. A variety of techniques should be systematically explored:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined by trial and error, screening a range of solvents with varying polarities.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): An excellent method for growing high-quality crystals from small amounts of material. A drop of the compound's solution is equilibrated against a larger reservoir of a precipitant, leading to a slow increase in the compound's concentration and subsequent crystallization.

-

Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled, reducing its solubility and inducing crystallization.

-

-

Single-Crystal X-ray Diffraction (SC-XRD): Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Data Reduction and Processing: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors (|F²|).

-

-

Structure Solution and Refinement:

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data by least-squares methods to improve the atomic coordinates, displacement parameters, and other structural parameters. The quality of the final structure is assessed using metrics like the R-factor.

-

The logical flow of this experimental process is depicted in the following diagram:

Caption: Experimental workflow for determining the crystal structure of a small molecule.

Predicted Molecular Geometry and Intermolecular Interactions

In the absence of experimental data for 2-cyano-2-phenylacetamide, we can infer its likely molecular geometry and packing motifs from fundamental chemical principles and by examining the crystal structures of closely related compounds.

Molecular Conformation

The central carbon atom, bonded to a phenyl ring, a cyano group, an amide group, and a hydrogen atom, is sp³ hybridized, leading to a tetrahedral geometry. The molecule possesses two main rotatable bonds: the C-C bond connecting the chiral center to the phenyl ring and the C-C bond connecting it to the carbonyl group. The overall conformation will be a result of minimizing steric hindrance between these bulky substituents.

Potential for Hydrogen Bonding

The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This is a strong indicator that hydrogen bonding will be a dominant feature in the crystal packing of 2-cyano-2-phenylacetamide. We can anticipate the formation of common hydrogen-bonding motifs observed in primary amides, such as the R²₂(8) ring dimer. The cyano group (-C≡N) can also act as a weak hydrogen bond acceptor.

The potential hydrogen bonding network is crucial for the stability of the crystal lattice and can be visualized as follows:

Caption: Potential intermolecular hydrogen bonding motifs in 2-cyano-2-phenylacetamide.

The Role of Computational Chemistry

Given the lack of experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the molecular geometry and electronic structure of 2-cyano-2-phenylacetamide.

Geometry Optimization

A DFT-based geometry optimization would yield the most stable conformation of an isolated molecule in the gas phase. This can provide initial estimates of bond lengths, bond angles, and torsion angles.

Crystal Structure Prediction

More advanced computational techniques can be employed for crystal structure prediction (CSP). These methods explore the potential energy landscape of the crystalline solid to identify low-energy, stable crystal packings. While computationally intensive, CSP can provide valuable hypothetical crystal structures that can guide experimental crystallization efforts.

The logical relationship between experimental and computational approaches can be summarized in the following diagram:

Caption: Interplay between experimental and computational approaches for structural elucidation.

Conclusion and Future Outlook

The crystal structure of 2-cyano-2-phenylacetamide remains an open question in the scientific literature. This guide has highlighted the absence of this critical data and provided a comprehensive overview of the experimental and computational methodologies required for its determination. For researchers in drug development and materials science, resolving the crystal structure of this molecule would provide a fundamental understanding of its solid-state properties and intermolecular interactions, thereby unlocking its full potential. The elucidation of this structure would be a valuable contribution to the field of structural chemistry. It is hoped that this guide will stimulate further research into this and other molecules for which fundamental structural data is currently lacking.

References

-

CAS Common Chemistry. α-Cyanobenzeneacetamide. (n.d.). Retrieved January 6, 2026, from [Link]

-

2a biotech. 2-CYANO-2-PHENYLACETAMIDE. (n.d.). Retrieved January 6, 2026, from [Link]

-

BiŌkeanós. The Cambridge Structural Database. (n.d.). Retrieved January 6, 2026, from [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved January 6, 2026, from [Link]

-

CCDC. Introducing Cambridge Structural Database 6.00. (2025, May 14). Retrieved January 6, 2026, from [Link]

-

CCDC. Search - Access Structures. (n.d.). Retrieved January 6, 2026, from [Link]

-

CCDC. The Largest Curated Crystal Structure Database. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Solubility Profile of 2-Cyano-2-phenylacetamide: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Cyano-2-phenylacetamide (CAS 771-84-6) in common organic solvents. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, including molecular structure, intermolecular forces, and the "like dissolves like" paradigm. We delve into the physicochemical properties of the molecule, positing its likely behavior in polar protic, polar aprotic, and nonpolar solvent systems. This theoretical framework is complemented by a detailed, field-proven experimental protocol for researchers to determine equilibrium solubility, ensuring a self-validating system for empirical verification. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications involving 2-Cyano-2-phenylacetamide.

Introduction: The Critical Role of Solubility

2-Cyano-2-phenylacetamide is a bifunctional organic molecule featuring a nitrile, an amide, and a phenyl group. Its structural motifs make it an interesting building block in medicinal chemistry and material science. The successful application of any compound in these fields—from its purification via recrystallization to its formulation into a drug delivery system—is fundamentally governed by its solubility.[1] A thorough understanding of a compound's interaction with various solvents is therefore not merely academic but a prerequisite for efficient and effective research and development.

This guide addresses the critical need for a reliable solubility profile of 2-Cyano-2-phenylacetamide. We will first dissect its molecular architecture to understand its intrinsic properties. Subsequently, we will leverage this understanding to predict its solubility in a range of common laboratory solvents. Finally, we provide a robust experimental workflow to empower researchers to validate these predictions and generate precise quantitative data.

Physicochemical Properties of 2-Cyano-2-phenylacetamide

The solubility of a compound is a direct consequence of its molecular structure and the resulting intermolecular forces. The key properties of 2-Cyano-2-phenylacetamide (CAS 771-84-6) are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Melting Point | 148-149 °C | [2] |

| Appearance | Crystalline Solid | Inferred |

| Key Functional Groups | Primary Amide (-CONH₂), Nitrile (-C≡N), Phenyl (-C₆H₅) | - |

The structure of 2-Cyano-2-phenylacetamide presents a duality:

-

Polar Domain: The primary amide group is a potent hydrogen bond donor and acceptor. The nitrile group possesses a strong dipole moment and can act as a hydrogen bond acceptor. These groups favor interaction with polar solvents.

-

Nonpolar Domain: The phenyl group is bulky and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

The compound's relatively high melting point of 148-149 °C suggests that significant energy is required to break its crystal lattice structure.[2] This crystal lattice energy is a critical barrier that must be overcome by the energy of solvation (the interaction between solute and solvent molecules) for dissolution to occur.

Theoretical Principles and Predicted Solubility Profile

The guiding principle of solubility is that "like dissolves like."[3] This means that solutes dissolve best in solvents that have similar intermolecular forces. Based on the dual nature of 2-Cyano-2-phenylacetamide, we can predict its solubility across different solvent classes.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. While they can interact favorably with the amide and nitrile groups, the large, nonpolar phenyl ring will disrupt the solvent's hydrogen-bonding network, leading to a significant energetic penalty. Therefore, solubility is expected to be low in water and moderate in alcohols like ethanol and methanol, likely increasing substantially with heat. Synthesis procedures for related compounds often use ethanol as a wash or recrystallization solvent, supporting the prediction of moderate solubility, especially when heated.[4]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents have strong dipoles and can act as hydrogen bond acceptors, allowing them to effectively solvate the polar regions of the molecule. They also possess considerable organic character, which can accommodate the nonpolar phenyl group. We predict good to high solubility in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Synthesis reports for analogous structures frequently utilize DMF as a reaction solvent, indicating its strong solvating power for this class of compounds.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. While they can interact with the phenyl group, they cannot effectively solvate the highly polar amide and nitrile functionalities. The energy required to break the crystal lattice and pull the polar groups into a nonpolar environment would be substantial. Consequently, we predict very low to negligible solubility in these solvents.

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility (25 °C) | Rationale |

| Polar Protic | Water | Very Low | Strong H-bonding network of water is disrupted by the nonpolar phenyl group. |

| Methanol, Ethanol | Low to Moderate | H-bonding with polar groups is favorable, but offset by the hydrophobic phenyl group. | |

| Polar Aprotic | DMF, DMSO | High | Strong dipole interactions and H-bond acceptance solvate the polar groups effectively; organic character accommodates the phenyl ring. |

| Acetone, Acetonitrile | Moderate to High | Good balance of polarity and organic character. | |

| Nonpolar | Hexane, Cyclohexane | Insoluble / Very Low | Unable to solvate the highly polar amide and nitrile groups. |

| Toluene, Diethyl Ether | Very Low | Insufficient polarity to overcome the crystal lattice energy associated with the polar functional groups. |

Disclaimer: This table represents a predictive model based on chemical principles. Experimental verification is essential and is outlined in Section 4.

Experimental Methodology for Equilibrium Solubility Determination

To validate the predicted profile and obtain quantitative data, the Shake-Flask method for determining equilibrium solubility is recommended. This protocol is designed to be a self-validating system.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-Cyano-2-phenylacetamide to a series of vials, each containing a known volume (e.g., 3 mL) of a selected organic solvent. "Excess" means that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials tightly. Place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant rate for a predetermined period (e.g., 24-48 hours).

-

Causality Insight: Continuous agitation is crucial to ensure the entire solvent volume is exposed to the solid, facilitating the dissolution process. An extended equilibration time is necessary to ensure the system reaches a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Trustworthiness Insight: Filtering is a critical step to remove all undissolved micro-particulates, ensuring that the analyzed sample represents only the dissolved solute. Pre-warming the syringe to the bath temperature prevents premature crystallization of the solute due to cooling.

-

-

Quantification:

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solute.

-

Chromatographic Analysis (e.g., HPLC): Dilute the filtered aliquot with a suitable mobile phase to a concentration within the linear range of a pre-calibrated HPLC method. Quantify the concentration against a standard curve. This method is highly accurate and requires less material.

-

-

Calculation: Express the solubility in desired units, such as mg/mL or mol/L.

Workflow Visualization

Caption: Experimental workflow for determining equilibrium solubility.

Factors Influencing Solubility: A Deeper Look

-

Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of 2-Cyano-2-phenylacetamide is expected to increase with rising temperature.[6] This is particularly useful for purification by recrystallization, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Water can change the overall polarity and hydrogen-bonding capacity of the solvent system.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can affect solubility. Different polymorphs have different crystal lattice energies, with the more stable form typically being less soluble.

Solubility Logic Diagram

Caption: Interplay of molecular features and solvent types on solubility.

Conclusion

References

- Vertex AI Search. (2023). Solubility of Organic Compounds.

-

PubChem. (2025). Acetamide, 2-cyano-N-phenyl- | C9H8N2O | CID 69296. National Institutes of Health. [Link]

-

ChemBK. (n.d.). CAS 771. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2009). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]

-

ResearchGate. (2008). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. [Link]

-

MDPI. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

-

ACS Publications. (2009). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data. [Link]

- Google Patents. (n.d.).

-

Bosi Chemical. (n.d.). Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water. [Link]

Sources

- 1. Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water [m.intermediatespharma.com]

- 2. chembk.com [chembk.com]

- 3. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 4. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 621-03-4 | 2-Cyano-N-phenylacetamide - Synblock [synblock.com]

Physical and chemical properties of 2-Cyano-2-phenylacetamide

An In-depth Technical Guide to 2-Cyano-N-phenylacetamide

Authored by: A Senior Application Scientist

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyano-N-phenylacetamide, a versatile intermediate with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, reactivity, and analytical characterization. The information presented herein is curated from reliable scientific sources to ensure accuracy and practical relevance.

Compound Identification and Overview

2-Cyano-N-phenylacetamide, also known as α-cyanoacetanilide, is an organic compound featuring a cyano group, an acetamide linkage, and a phenyl substituent.[1] Its unique structural combination of an active methylene group flanked by a cyano and a carbonyl group, along with the phenyl amide moiety, imparts a rich and versatile chemical reactivity profile. This makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[2]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-cyano-N-phenylacetamide[1] |

| CAS Number | 621-03-4[1] |

| Molecular Formula | C₉H₈N₂O[1] |

| Molecular Weight | 160.17 g/mol [1] |

| Synonyms | N-Phenylcyanoacetamide, alpha-Cyanoacetanilide, 2-Cyanoacetanilide[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cyano-N-phenylacetamide is crucial for its handling, application in synthesis, and for the development of analytical methods.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or flakes. | [3] |

| Melting Point | 198-202 °C | [4] |

| Boiling Point | 401.8 °C at 760 mmHg (estimated) | [5] |

| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water, ether, and benzene.[3] Soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform.[3] | |

| pKa | -1.03 ± 0.10 (Predicted) | [4] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Synthesis of 2-Cyano-N-phenylacetamide

The synthesis of 2-Cyano-N-phenylacetamide is most commonly achieved through the condensation of an amine with a cyanoacetic acid derivative. The following protocol details a standard laboratory procedure.

Synthetic Pathway: Condensation of Aniline and Ethyl Cyanoacetate

The reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl cyanoacetate by the amino group of aniline. This reaction is typically carried out at elevated temperatures.

Caption: Synthetic pathway for 2-Cyano-N-phenylacetamide.

Detailed Experimental Protocol

Materials:

-

Aniline

-

Ethyl cyanoacetate

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine equimolar amounts of aniline and ethyl cyanoacetate.

-

Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product, which may solidify upon cooling, is then purified by recrystallization from a suitable solvent such as ethanol.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified 2-Cyano-N-phenylacetamide crystals in a vacuum oven.

Rationale for Experimental Choices:

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds. Ethanol is a suitable solvent as the product is highly soluble at high temperatures and poorly soluble at low temperatures, allowing for good recovery of the pure compound.

Chemical Reactivity

The chemical reactivity of 2-Cyano-N-phenylacetamide is largely dictated by the presence of the active methylene group, the cyano group, and the amide functionality.

Knoevenagel Condensation

The active methylene group (CH₂) is acidic due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This allows for deprotonation by a weak base to form a stable carbanion, which can then act as a nucleophile in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated products.[4][7] This reaction is a cornerstone for the synthesis of various substituted acrylamides.[4]

Caption: Knoevenagel condensation of 2-Cyano-N-phenylacetamide.

Synthesis of Heterocycles

2-Cyano-N-phenylacetamide is a valuable synthon for a variety of heterocyclic compounds. The cyano and amide functionalities can undergo cyclization reactions with various reagents to form five- and six-membered rings, which are common scaffolds in many pharmaceuticals.[2]

Spectroscopic Characterization

The structure of 2-Cyano-N-phenylacetamide can be unequivocally confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3317 | N-H stretching (secondary amide) |

| ~3053 | C-H stretching (aromatic) |

| ~2227 | C≡N stretching (nitrile) |

| ~1682 | C=O stretching (amide I band) |

| ~1596 | N-H bending (amide II band) |

| ~1531 | C=C stretching (aromatic) |

(Data is representative and sourced from similar structures, specific values may vary slightly)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum gives information about the different types of protons and their chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | s | 2H | -CH₂- |

| ~7.1-7.6 | m | 5H | Aromatic protons |

| ~9.9 | br s | 1H | -NH- (amide) |

¹³C NMR: The carbon NMR spectrum provides details about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₂- |

| ~116 | -C≡N |

| ~120-138 | Aromatic carbons |

| ~162 | -C=O (amide) |

(Note: Specific chemical shifts can vary depending on the solvent and instrument used. The provided data is a general representation based on available information for this class of compounds.)[1]

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 2-Cyano-N-phenylacetamide would be observed at an m/z ratio corresponding to its molecular weight (160.17).[1]

Applications in Research and Drug Development

2-Cyano-N-phenylacetamide and its derivatives have demonstrated a wide range of biological activities and are valuable intermediates in the synthesis of pharmaceuticals.

-

Anti-inflammatory and Analgesic Agents: Derivatives of 2-cyano-N-phenylacetamide have been investigated for their potential anti-inflammatory and analgesic properties.[8]

-

Anticancer Agents: The core structure of phenylacetamide has been utilized to develop novel anticancer agents.[9]

-

Antimicrobial Agents: Modifications to the 2-cyano-N-phenylacetamide scaffold have resulted in compounds with activity against various bacterial and fungal strains.[8]

-

HIV-1 Protease Inhibitors: Certain derivatives have been explored as potential inhibitors of HIV-1 protease, a crucial enzyme for viral replication.[8]

-

Versatile Synthetic Intermediate: Beyond its direct biological applications, it serves as a key building block for more complex molecules in medicinal chemistry.[8]

Safety and Handling

2-Cyano-N-phenylacetamide should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory.

-

Storage: Store in a dry, well-sealed container in a cool place.[5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Cyano-N-phenylacetamide is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to a variety of biologically active molecules. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for medicinal chemists and organic synthesis researchers. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. Acetamide, 2-cyano-N-phenyl-. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-111. [Link]

-

PubChem. 2-Cyano-N-methyl-n-phenylacetamide. National Center for Biotechnology Information. [Link]

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

Organic Syntheses. Cyanoacetamide. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

-

FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]

-

Human Metabolome Database. Showing metabocard for 2-Phenylacetamide (HMDB0010715). [Link]

-

Eureka. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. [Link]

-

Pharmaffiliates. 71732-86-0 | Product Name : 2-(2-Cyanophenyl)-N-phenylacetamide. [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

-

ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Link]

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

- Google Patents.

-

Wikipedia. Knoevenagel condensation. [Link]

-

ChemSrc. 2-Phenylacetamide | CAS#:103-81-1. [Link]

- Google Patents. CN103351270B - Method for catalyzing Knoevenagel condensation reaction by using function ion liquid.

-

NIST WebBook. Acetamide, N-phenyl-. [Link]

-

Solubility of Things. Acetanilide. [Link]

-

Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

-

NIST WebBook. Phenoxyacetamide. [Link]

Sources

- 1. Acetamide, 2-cyano-N-phenyl- | C9H8N2O | CID 69296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS 621-03-4 | 2-Cyano-N-phenylacetamide - Synblock [synblock.com]

- 6. chemscene.com [chemscene.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Buy 2-Cyano-N-phenylacetamide | 621-03-4 [smolecule.com]

- 9. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Multi-Step Synthesis of 2-Cyano-2-phenylacetamide from Benzyl Cyanide

Executive Summary

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-cyano-2-phenylacetamide, a valuable α-cyano amide intermediate, using benzyl cyanide as a readily available starting material. Direct conversion is not chemically feasible; therefore, this whitepaper details a robust, two-step synthetic pathway. The core of this process involves an initial α-cyanation of benzyl cyanide to form the key intermediate, phenylmalononitrile, followed by a highly selective partial hydrolysis of one nitrile group to the desired amide.

This guide critically evaluates two distinct approaches for the selective hydrolysis step: a green, biocatalytic method employing nitrilase enzymes and a traditional, controlled chemical hydrolysis. We provide a causal explanation for all experimental choices, detailed step-by-step protocols, and a comparative analysis to assist researchers in selecting the optimal method based on laboratory capabilities, desired selectivity, and environmental considerations. The protocols described herein are designed as self-validating systems to ensure reproducibility and high fidelity in a research and development setting.

Introduction: Devising a Logical Synthetic Pathway

2-Cyano-2-phenylacetamide is a molecule of interest in organic synthesis, serving as a potential building block for more complex pharmaceutical and specialty chemical targets. Its structure, featuring both a nitrile and an amide group on the same benzylic carbon, presents a unique synthetic challenge.

The starting material, benzyl cyanide (also known as phenylacetonitrile), is an important industrial precursor.[1] A superficial analysis might suggest a direct modification of benzyl cyanide's nitrile group. However, the target molecule requires the addition of a second cyano group to the benzylic (α) carbon and the selective conversion of the original nitrile to an amide. This necessitates a more sophisticated, multi-step approach.

The most logical and efficient pathway, detailed in this guide, is a two-stage process:

-

α-Cyanation: Leveraging the inherent acidity of the methylene protons in benzyl cyanide to introduce a second nitrile, forming phenylmalononitrile.

-

Selective Partial Hydrolysis: Precisely converting one of the two equivalent nitrile groups of phenylmalononitrile into a primary amide, yielding the final product.

This document will explore the mechanistic underpinnings and provide actionable protocols for each stage.

Part I: Synthesis of Phenylmalononitrile via α-Cyanation

Mechanistic Rationale: Activating the Benzylic Carbon

The key to the first step is the chemical reactivity of the methylene (-CH₂-) group in benzyl cyanide. Positioned between an electron-withdrawing phenyl ring and a strongly electron-withdrawing nitrile group, the protons on this carbon are significantly acidic, creating an "active methylene unit".[1] This allows for facile deprotonation by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized carbanion (a nitrile anion). This nucleophilic anion can then react with an electrophilic cyanating agent, such as cyanogen chloride (ClCN) or benzoyl cyanide, to form a new carbon-carbon bond, yielding phenylmalononitrile.

The workflow for this transformation is depicted below.

Diagram 1: Workflow for the α-cyanation of benzyl cyanide.

Experimental Protocol: α-Cyanation of Benzyl Cyanide

This protocol is adapted from established principles of active methylene compound alkylation and cyanation.

Materials:

-

Benzyl Cyanide (C₈H₇N)

-

Sodium metal (Na)

-

Absolute Ethanol (EtOH)

-

Cyanogen Chloride (ClCN) or Benzoyl Cyanide (C₈H₅NO)[2]

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked, round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving clean sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Formation of the Carbanion: To the freshly prepared, cooled sodium ethoxide solution, add benzyl cyanide (1.0 eq.) dropwise with stirring. A color change may be observed, indicating the formation of the sodium salt of the carbanion.

-

Cyanation: Cool the reaction mixture in an ice bath. Add a solution of the cyanating agent (e.g., cyanogen chloride, 1.0 eq.) in anhydrous diethyl ether dropwise via the addition funnel. Caution: Cyanogen chloride is highly toxic and volatile; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction & Quenching: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Once complete, carefully quench the reaction by pouring it over crushed ice.

-

Workup & Isolation: Acidify the aqueous mixture with dilute HCl to neutralize any remaining base. Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether (3x volumes).

-

Purification: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude phenylmalononitrile.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Part II: Selective Partial Hydrolysis of Phenylmalononitrile

The critical step in this synthesis is the selective hydrolysis of only one of the two nitrile groups in phenylmalononitrile to a primary amide. Achieving this with high selectivity is challenging, as the reaction conditions that hydrolyze the first nitrile can often proceed to hydrolyze the second or over-hydrolyze the intermediate amide to a carboxylic acid. We present two methodologies to address this challenge.

Method A: Biocatalytic Synthesis using Nitrilase (Recommended)

Expertise & Rationale: Biocatalysis offers a superior solution for selective transformations under mild conditions.[3] Nitrilase enzymes (EC 3.5.5.1), particularly from bacterial genera like Rhodococcus, are well-documented for their ability to catalyze the direct hydrolysis of nitriles to carboxylic acids. Crucially, many nitrilases exhibit remarkable chemo- and regioselectivity, making them ideal for differentiating between the two nitrile groups in a dinitrile or, in this case, stopping the reaction at the amide stage.[4] Some nitrilases or related nitrile hydratase/amidase systems can be optimized to favor amide formation over the carboxylic acid.[5] The use of whole-cell biocatalysts (e.g., Rhodococcus rhodochrous) provides a cost-effective and operationally simple approach, avoiding the need for enzyme purification.

Diagram 2: Enzymatic conversion of phenylmalononitrile.

Experimental Protocol: Enzymatic Hydrolysis

-

Biocatalyst Preparation: Cultivate a suitable microorganism known for nitrilase activity, such as Rhodococcus rhodochrous (e.g., strain J1), in an appropriate growth medium. Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.0) to prepare a resting cell suspension.

-

Reaction Setup: In a temperature-controlled reaction vessel, suspend the phenylmalononitrile substrate (1.0 eq.) in the phosphate buffer.

-

Enzymatic Conversion: Add the prepared resting cell suspension to the substrate mixture. Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Workup & Isolation: Once the reaction has reached optimal conversion, terminate it by separating the biocatalyst (cells) via centrifugation or filtration.

-

Purification: Extract the aqueous supernatant/filtrate with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 2-cyano-2-phenylacetamide can be purified by recrystallization.

Method B: Controlled Chemical Hydrolysis (Alternative)

Expertise & Rationale: While less selective, partial hydrolysis can be achieved using traditional chemical methods under carefully controlled conditions. The hydrolysis of nitriles can be stopped at the amide stage by using milder conditions than those required for full conversion to a carboxylic acid. The key is to manage temperature, reaction time, and the concentration of the acid or base catalyst. Alkaline media, such as sodium hydroxide in an aqueous-organic solvent mixture, can be employed for this partial hydrolysis.[6] However, this method is likely to produce a mixture of unreacted starting material, the desired mono-amide, the di-amide, and the cyano-carboxylic acid, necessitating careful chromatographic purification.

Experimental Protocol: Controlled Alkaline Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylmalononitrile (1.0 eq.) in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (e.g., 1.0-1.5 eq.) to the mixture. Heat the reaction to a controlled temperature (e.g., 40-50°C) and stir.

-

Monitoring: Closely monitor the reaction using TLC or GC to maximize the yield of the mono-amide and minimize the formation of byproducts. The reaction time is critical and must be determined empirically.

-

Quenching & Neutralization: Once the optimal point is reached, cool the reaction mixture in an ice bath and carefully neutralize it with dilute HCl to a pH of ~7.

-

Isolation & Purification: Extract the product from the neutralized solution using an appropriate organic solvent. Dry the combined organic extracts and concentrate them. The resulting crude mixture will require purification by column chromatography (silica gel) to isolate the 2-cyano-2-phenylacetamide from other components.

Data Presentation: Comparative Analysis of Hydrolysis Methods

| Parameter | Method A: Biocatalytic Hydrolysis | Method B: Chemical Hydrolysis |

| Selectivity | High to Excellent | Low to Moderate |

| Yield | Potentially High (of isolated product) | Moderate (due to byproduct formation) |

| Reaction Conditions | Mild (pH ~7, 25-40°C) | Moderate (Elevated Temp, Alkaline pH) |

| Byproducts | Minimal | Di-amide, Cyano-acid, Di-acid |

| Purification | Simple (Extraction, Recrystallization) | Complex (Chromatography required) |

| Environmental Impact | Green, uses aqueous media, biodegradable catalyst | Uses organic solvents, generates salt waste |

| Key Advantage | High Selectivity & Sustainability | No need for biocatalyst cultivation |

Conclusion

The synthesis of 2-cyano-2-phenylacetamide from benzyl cyanide is most effectively and logically achieved through a two-step process: α-cyanation to produce phenylmalononitrile, followed by a selective partial hydrolysis. While controlled chemical hydrolysis is a viable option, the superior selectivity and environmental profile of biocatalytic hydrolysis make it the recommended method for producing the target compound with high purity and efficiency. The use of nitrilase-producing microorganisms represents a powerful, field-proven approach for tackling challenging selective transformations in modern organic synthesis. This guide provides the foundational protocols and scientific rationale for researchers and drug development professionals to successfully implement this synthetic strategy.

References

-

ResearchGate. (n.d.). Hydrolysis of various nitriles by Rhodococcus sp. CCZU10-1. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Nitrilase of Rhodococcus rhodochrous J1. Retrieved from ResearchGate. [Link]

-

Thieme. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Retrieved from Thieme Connect. [Link]

-

FEMS Microbiology Letters. (n.d.). Versatile nitrilases: Nitrile-hydrolysing enzymes. Retrieved from Oxford Academic. [Link]

-

Semantic Scholar. (n.d.). Selective hydrolysis of dinitriles into cyano-carboxylic acids by Rhodococcus rhodochrous N.C.I.B. 11216. Retrieved from Semantic Scholar. [Link]

- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from Organic Syntheses. [Link]

-

Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from Ataman Kimya. [Link]

-

ResearchGate. (n.d.). Controlled experiments for the alkylation of benzyl cyanide. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from Wikipedia. [Link]

-

Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis? Retrieved from Sciencemadness.org. [Link]

-

YouTube. (2023). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. Retrieved from YouTube. [Link]

-

Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from Organic Syntheses. [Link]

- Google Patents. (n.d.). CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

-

Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from Semantic Scholar. [Link]

-

National Institutes of Health. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Retrieved from NIH. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Cyano-2-phenylacetamide from Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyano-2-phenylacetamide is a valuable chemical intermediate, serving as a critical building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a stereocenter and three distinct functional groups—nitrile, amide, and phenyl—makes it a versatile synthon. This guide provides a comprehensive technical overview of the primary synthetic strategies for its preparation, with a core focus on pathways originating from phenylacetic acid and its closely related derivatives. We will dissect the mechanistic underpinnings of these routes, provide detailed experimental protocols, and evaluate the practical advantages and inherent challenges of each approach. The narrative emphasizes the causality behind experimental choices, grounding theoretical chemistry in practical application. While direct functionalization of phenylacetic acid is explored, this guide will establish why the most prevalent and industrially viable route commences with its nitrile analogue, benzyl cyanide (phenylacetonitrile), a key derivative that can be synthesized from or hydrolyzed to phenylacetic acid.[1][2]

Introduction: The Synthetic Challenge and Key Precursors

The synthesis of 2-cyano-2-phenylacetamide, C₆H₅CH(CN)CONH₂, requires the strategic formation of two key functionalities on a single benzylic carbon: a carboxamide and a nitrile group. The primary challenge lies in the controlled, sequential, or concurrent introduction of these groups onto the α-carbon of a phenylacetic acid framework.

The two most fundamental precursors for this synthesis are:

-

Phenylacetic Acid (PAA): An accessible starting material where the C₆H₅-CH₂-COOH structure provides the core phenyl- and α-carbon backbone. The primary task is the conversion of the carboxylic acid to an amide and the introduction of a cyano group at the α-position.

-

Benzyl Cyanide (Phenylacetonitrile): A direct derivative of PAA, which already contains the crucial C₆H₅-CH₂-CN arrangement. Here, the synthetic challenge is transformed into the functionalization of the α-carbon to introduce the carboxamide group.

This guide will navigate the chemical logic that dictates the most efficient pathway, beginning with the more direct, albeit more challenging, route from phenylacetic acid itself.

Caption: High-level overview of the synthetic landscape.

Synthetic Pathway I: Amidation Followed by α-Cyanation

This strategy follows the logical, stepwise approach of first preparing phenylacetamide from phenylacetic acid and then attempting to introduce the nitrile group. While conceptually straightforward, this pathway is less common due to the challenges associated with the cyanation of the relatively unactivated α-carbon of an amide.

Step A: Synthesis of Phenylacetamide from Phenylacetic Acid

The conversion of a carboxylic acid to a primary amide necessitates activating the carboxyl group to facilitate nucleophilic attack by ammonia.

This classic and reliable method involves converting phenylacetic acid into its highly reactive acyl chloride derivative, which readily reacts with ammonia.

-

Mechanism: Phenylacetic acid is treated with a chlorinating agent, typically thionyl chloride (SOCl₂), which converts the hydroxyl group of the carboxylic acid into a good leaving group, yielding phenylacetyl chloride. The subsequent addition of ammonia results in a vigorous nucleophilic acyl substitution, displacing the chloride to form the stable amide bond.

Caption: Workflow for the preferred synthesis via Benzyl Cyanide.

Protocol 2: Synthesis via Ethyl 2-cyano-2-phenylacetate

-

Step A: Condensation of Benzyl Cyanide with Diethyl Carbonate

-

Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This can be done by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Reaction: To the freshly prepared sodium ethoxide solution, add benzyl cyanide (1.0 eq.) dropwise, followed by diethyl carbonate (1.5-2.0 eq.).

-

Heating: Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess base and quench the reaction. The product, ethyl 2-cyano-2-phenylacetate, will separate as an oil. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purification can be achieved by vacuum distillation.

-

-

Step B: Ammonolysis of Ethyl 2-cyano-2-phenylacetate

-

Reaction: Place the crude or purified ethyl 2-cyano-2-phenylacetate into a pressure vessel (autoclave). Add a solution of ammonia in an alcohol, typically ethanol saturated with ammonia gas.

-

Heating: Seal the vessel and heat to approximately 100-120°C for several hours (e.g., 6-12 hours). The pressure will increase due to the heating of the solvent and ammonia.

-

Workup: After cooling the vessel to room temperature, carefully vent the excess ammonia pressure in a fume hood. The product, 2-cyano-2-phenylacetamide, will often crystallize out of the solution upon cooling. The solvent is removed under reduced pressure.

-

Purification: The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol or isopropanol will yield the final product with high purity.

-

Data and Pathway Comparison

| Feature | Pathway I: Amidation then Cyanation | Pathway II: Benzyl Cyanide Route |

| Starting Material | Phenylacetic Acid | Benzyl Cyanide (Phenylacetonitrile) |

| Key Steps | 1. Amide formation (via acyl chloride) 2. α-Cyanation | 1. α-Carbanion formation & Condensation 2. Ammonolysis of ester |

| Typical Yields | Low to negligible (due to difficult cyanation) | Good to Excellent (>70-80% reported) |

| Advantages | Conceptually linear | Utilizes acidic α-protons effectively, high yields, well-established industrial process. |

| Disadvantages | α-Cyanation step is extremely challenging and low-yielding. | Requires handling of highly toxic cyanides [3][4][5][6]and potentially pyrophoric reagents (sodium metal). |

Safety and Handling of Key Reagents

The synthesis of 2-cyano-2-phenylacetamide involves several hazardous materials. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Phenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. [7][8][9]* Thionyl Chloride: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂). [10][11][12][13][14]Must be handled with extreme care in a dry environment.

-

Ammonia Solution (Conc.): Causes severe skin burns and eye damage. May cause respiratory irritation. [15][16][17][18][19]Vapors are pungent and corrosive.

-

Benzyl Cyanide & Sodium Cyanide: Fatal if swallowed, in contact with skin, or if inhaled. [3][4][5][6]Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. A dedicated cyanide antidote kit should be available when working with these materials.

-

Sodium Metal: Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Can ignite spontaneously in air. Must be handled under an inert liquid (like mineral oil) or inert atmosphere.

Conclusion

While 2-cyano-2-phenylacetamide can be conceptually derived from phenylacetic acid via an amidation-then-cyanation sequence, this guide demonstrates that such a pathway is synthetically impractical due to the inertness of the amide's α-carbon. The field-proven and industrially scalable synthesis leverages the chemical properties of a key phenylacetic acid derivative: benzyl cyanide.

By taking advantage of the acidity of the α-protons in benzyl cyanide, a robust pathway involving base-catalyzed condensation followed by ammonolysis provides a high-yield and reliable method for constructing the target molecule. This technical analysis underscores a crucial principle in synthetic chemistry: the choice of starting material and the sequence of reactions are paramount, and a successful synthesis often hinges on activating the correct position on a precursor molecule at the appropriate time. For researchers and drug development professionals, understanding these fundamental principles is essential for the efficient and safe production of vital chemical intermediates.

References

- Sodium Cyanide MSDS - Fisher Scientific. (2010-11-19).

- Ammonia solution 25% SDS - Merck Millipore.

- Thionyl chloride - Safety D

- Thionyl chloride - Safety D

- MATERIAL SAFETY D

- PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS - Loba Chemie. (2015-04-09).

- Material Safety D

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D

- Sodium cyanide - Safety D

- Thionyl chloride MSDS - Actylis Lab Solutions. (2010-06-10).

- SAFETY DATA SHEET (SDS) Ammonia Solution, 20-27% w/w - SEASTAR CHEMICALS. (2023-05-26).

- Safety Data Sheet AMMONIA SOLUTION 10-32% - ChemSupply Australia. (2024-09-15).

- Sodium cyanide - SAFETY D

- PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY D

- Safety D

- Safety D

- Conversions on the direct amidation of phenylacetic acid vs.

- SAFETY D

- Safety Data Sheet: ammonia solution 25% - Chemos GmbH&Co.KG.

- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020-06-16). Royal Society of Chemistry.

- Safety Data Sheet - Cayman Chemical. (2025-07-29).

- Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC - NIH. (2018-02-21).

- The Chemical Synthesis of 2-Phenylacetamide: Methods and Consider

- Phenylacetic acid - Wikipedia.

- phenylacetic acid - Organic Syntheses Procedure.

- BENZYL CYANIDE -

- 2-Phenylacetamide synthesis - ChemicalBook.

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fishersci.com [fishersci.com]

- 4. cdn.lasec.co.za [cdn.lasec.co.za]

- 5. camachem.com [camachem.com]

- 6. westliberty.edu [westliberty.edu]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. westliberty.edu [westliberty.edu]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. actylislab.com [actylislab.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. merckmillipore.com [merckmillipore.com]

- 16. seastarchemicals.com [seastarchemicals.com]

- 17. chemsupply.com.au [chemsupply.com.au]

- 18. carlroth.com [carlroth.com]

- 19. chemos.de [chemos.de]

Technical Guide: A Framework for Biological Activity Screening of 2-Cyano-2-phenylacetamide Derivatives

Preamble: The 2-Cyano-2-phenylacetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-cyano-2-phenylacetamide core is a versatile and compelling scaffold in modern drug discovery. Its structure, characterized by a phenyl ring, a cyano group, and an acetamide moiety, offers a unique combination of steric and electronic features that facilitate diverse interactions with biological targets.[1] The presence of the cyano and amide groups provides hydrogen bond donor and acceptor capabilities, while the phenyl ring serves as a modifiable anchor for exploring structure-activity relationships (SAR).[2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for targeted library synthesis and high-throughput screening campaigns.[1][3]

This guide provides a comprehensive framework for the systematic biological evaluation of novel 2-cyano-2-phenylacetamide derivatives. It is designed for researchers and drug development professionals, moving beyond simple protocol recitation to explain the causal logic behind experimental design. The methodologies described are intended to form a self-validating cascade, ensuring that resources are focused on compounds with the highest therapeutic potential.

Chapter 1: The Strategic Screening Cascade

A successful screening campaign does not test for all activities simultaneously. It follows a logical, tiered approach—a cascade—that maximizes efficiency and minimizes cost. The primary screen should be broad, cost-effective, and amenable to high-throughput formats to quickly identify "hits." Subsequent secondary and tertiary screens then provide deeper mechanistic insights and weed out compounds with undesirable properties.

Here, we propose a parallel primary screening approach for three key therapeutic areas where phenylacetamide derivatives have shown promise: oncology, infectious disease, and inflammation. Promising hits from any primary screen will then converge for secondary assessment of safety and drug-likeness.

Caption: A strategic workflow for screening 2-cyano-2-phenylacetamide derivatives.

Chapter 2: Anticancer Activity Screening

Rationale: The uncontrolled proliferation of cancer cells is a primary hallmark of the disease.[4] Therefore, the initial goal is to identify compounds that can inhibit cancer cell growth or induce cell death. Phenylacetamide derivatives have shown promise in this area, with some analogs demonstrating potent cytotoxic and pro-apoptotic effects.[5][6][7]

Primary Assay: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for high-throughput primary screening.[8] Its core principle rests on the activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[8] A reduction in purple color in treated wells compared to untreated controls indicates a loss of cell viability.[9]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[7][10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the plates and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium with DMSO only) and "positive control" (a known anticancer drug like Doxorubicin).[5]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition of cell growth).

Data Presentation: Anticancer Activity

| Derivative ID | Substitution Pattern | IC₅₀ vs. MCF-7 (µM)[5][6] | IC₅₀ vs. PC3 (µM)[7] |

| Cpd-1 (Parent) | Unsubstituted | >100 | >100 |

| Cpd-2 | 4-Nitro | 0.7 ± 0.4 | 80 ± 5.2 |

| Cpd-3 | 4-Chloro | 0.7 ± 0.08 | 52 ± 3.9 |

| Cpd-4 | 4-Methoxy | >100 | >100 |

| Doxorubicin | Positive Control | 0.38 ± 0.07 | 40 ± 2.5 |

Secondary Assay: Apoptosis Induction (Caspase-3 Activity)